molecular formula C9H6ClNO B1313943 1H-Indole-3-carbonyl chloride CAS No. 59496-25-2

1H-Indole-3-carbonyl chloride

Cat. No.: B1313943
CAS No.: 59496-25-2
M. Wt: 179.6 g/mol
InChI Key: IIJFYTVJRDKVCI-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonyl chloride is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is a derivative of indole-3-carboxylic acid, where the carboxyl group is converted to a carbonyl chloride group. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Mechanism of Action

Target of Action

1H-Indole-3-carbonyl chloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity. The specific targets can vary depending on the derivative and its structure, but they are typically involved in key biological processes.

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound binds to the receptors, causing changes in their activity . This can result in a variety of effects, depending on the nature of the target and the specific interaction. For example, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists for specific receptors .

Biochemical Pathways

The action of this compound can affect various biochemical pathways. For instance, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action can be quite diverse, given the wide range of biological activities associated with indole derivatives . For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain molecules within the cell. If it acts as a receptor antagonist, it could prevent the activation of certain cellular pathways.

Biochemical Analysis

Biochemical Properties

1H-Indole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cell signaling pathways . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of oncogenic proteins, such as BRAF V600E, by binding to their active sites and preventing their function . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can affect the overall cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect. It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are responsible for its metabolism and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall biological activity and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its biological effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific compartments or organelles by post-translational modifications or targeting signals . For example, indole derivatives can be localized to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The general reaction is as follows:

Indole-3-carboxylic acid+SOCl21H-Indole-3-carbonyl chloride+SO2+HCl\text{Indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Indole-3-carboxylic acid+SOCl2​→1H-Indole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to indole-3-carboxaldehyde or indole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Indole-3-carboxaldehyde and Indole-3-methanol: Formed through reduction.

    Indole-3-carboxylic acid: Formed through oxidation.

Scientific Research Applications

1H-Indole-3-carbonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its role in the synthesis of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: The parent compound from which 1H-Indole-3-carbonyl chloride is derived.

    Indole-3-carboxaldehyde: A reduction product of this compound.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Uniqueness: this compound is unique due to its reactivity and versatility in forming various derivatives through substitution, reduction, and oxidation reactions. This makes it a valuable intermediate in the synthesis of a wide range of biologically and industrially significant compounds.

Properties

IUPAC Name

1H-indole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFYTVJRDKVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495407
Record name 1H-Indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59496-25-2
Record name 1H-Indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, a solution of indole-3-carbonyl chloride was prepared. A well-stirred suspension of indole-3-carboxylic acid (67.7 mg, 0.42 mmol) in dry DCM (2 ml) containing a small amount of dimethylformamide (DMF) (20 μL) was treated with oxalyl chloride (0.84 mmol, 107 mg, 72 μL) at 0° C. Following addition to the oxalyl chloride, the mixture was stirred for 20 minutes at 23° C., producing a clear, slightly yellow solution. This solution was evaporated to dryness in vacuo at 0.1 Torr to ensure removal of excess oxalyl chloride, and was subsequently re-dissolved in 2 ml of dry DCM.
Quantity
67.7 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
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solvent
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20 μL
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reactant
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72 μL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Indole 3-carboxylic acid, (2.0 g) was dissolved in 5 ml of SOCl2. The mixture was heated to reflux for 30 minutes. Removal of excess of SOCl2 under vacuum provided intermediate 9, indole 3-carbonyl chloride, which was carried to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1H-indole-3-carboxylic acid (3.00 g, 18.6 mmol) was suspended in 1,2-dichloroethane (15 mL), and oxalyl chloride (2.42 mL, 25.38 mmol) was added dropwise. To this reaction liquor, a catalytic amount of DMF (one drop) was added, and the reaction liquor was stirred for one hour at room temperature. The solvent of the reaction mixture was distilled off under reduced pressure, to obtain 1H-indole-3-carboxylic acid chloride as a solid. The obtained acid chloride was suspended in 1,2-dichloroethane (20 mL), and (4-amino-2,5-dichlorophenyl)acetic acid ethyl ester hydrochloride (4.82 g, 16.92 mmol) was added thereto. The mixture was heated to ref lux for 18 hours with stirring. The reaction mixture was left to cool naturally to room temperature, and then the solvent was distilled off under reduced pressure. The obtained solids were dissolved in chloroform (100 mL), washed with a saturated aqueous solution of sodium hydrogen carbonate and water, and dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The obtained solids were collected by filtration using hexane, to obtain [2,5-d]chloro-4-[(1H-indol-3-ylcarbonyl)amino]phenyl]acetic acid ethyl ester (5.95 g, 90%) as a solid. This compound was used in the subsequent reaction without performing further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1H-Indole-3-carbonyl chloride in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for creating complex molecules with biological activity. It serves as a crucial starting material for synthesizing ynones through the acyl Sonogashira reaction. [, ] This reaction involves coupling the chloride with terminal acetylenes, facilitated by a palladium catalyst. [, ] The resulting ynones can then be further utilized in multicomponent reactions, showcasing the versatility of this compound in constructing diverse molecular scaffolds. []

Q2: Can you provide an example of how this compound is used to synthesize a specific class of compounds?

A2: One example is the synthesis of 2,4-disubstituted pyrimidines. [] Researchers employed this compound in a one-pot, three-component reaction. [] Initially, the this compound undergoes an acyl Sonogashira reaction with a terminal acetylene, forming a reactive ynone intermediate. [] This intermediate then participates in a subsequent coupling-addition-cyclocondensation sequence with other reagents, ultimately yielding the desired 2,4-disubstituted pyrimidine derivative. [] This method highlights the efficiency and utility of this compound in constructing heterocyclic compounds with potential medicinal chemistry applications.

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